Gabapentin enacarbil
Overview
Description
Gabapentin enacarbil is an anticonvulsant and analgesic drug of the gabapentinoid class, and a prodrug to gabapentin . It is used to treat moderate-to-severe primary Restless Legs Syndrome (RLS) and painful nerve diseases . It was designed for increased oral bioavailability over gabapentin .
Molecular Structure Analysis
Gabapentin enacarbil has a molecular formula of C16H27NO6 and a molar mass of 329.393 g·mol −1 . The exact molecular structure is not detailed in the search results.Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Gabapentin enacarbil (GEn) is a prodrug of gabapentin, designed to improve bioavailability and provide predictable, dose-proportional gabapentin exposure. Studies have developed population pharmacokinetic (PK) models to understand its behavior in both healthy individuals and patients with conditions like Restless Legs Syndrome (RLS) (Lal et al., 2013). This work helps to predict the drug's dynamics in different populations, including those with varying degrees of renal function (Lal et al., 2012).
Restless Legs Syndrome
GEn's efficacy in treating moderate to severe primary RLS has been validated in numerous clinical trials, demonstrating significant improvement in symptoms and sleep quality for patients. It has been shown to improve sleep disturbances and reduce periodic limb movements associated with arousal per hour of sleep, contributing to its significance in treating RLS (Winkelman et al., 2011; Kim & Deeks, 2016).
Neuropathic Pain
GEn has also been investigated for its role in managing neuropathic pain, including conditions like diabetic peripheral neuropathy and postherpetic neuralgia. Its ability to provide sustained gabapentin exposure makes it a potential option for clinical use in managing these painful conditions, showing significant improvements in pain scores compared to placebo (Rauck et al., 2013; Zhang et al., 2013).
Drug Interaction Studies
Investigations into the potential drug-drug interactions of gabapentin enacarbil with other medications, such as naproxen and cimetidine, have shown minimal interactions, indicating no need for dose adjustments when co-administered. This emphasizes its safety profile in polypharmacy scenarios (Lal et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDUHAJSIBHXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870359 | |
Record name | Gabapentin enacarbil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility of 0.5 mg/mL in water | |
Record name | Gabapentin enacarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Although the exact mechanism of action of gabapentin in RLS and PHN is unknown, it is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors. | |
Record name | Gabapentin enacarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Gabapentin enacarbil | |
CAS RN |
478296-72-9 | |
Record name | Gabapentin enacarbil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478296-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gabapentin enacarbil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478296729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gabapentin enacarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gabapentin enacarbil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GABAPENTIN ENACARBIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75OCL1SPBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Melting onset of about 64°C. | |
Record name | Gabapentin enacarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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